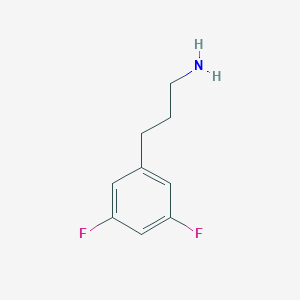

3-(3,5-Difluorophenyl)propan-1-amine

Description

Properties

IUPAC Name |

3-(3,5-difluorophenyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F2N/c10-8-4-7(2-1-3-12)5-9(11)6-8/h4-6H,1-3,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZUIWLNDDJBKKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-(3,5-Difluorophenyl)propan-1-amine chemical structure and properties

Structure, Synthesis, and Medicinal Chemistry Applications

Executive Summary

3-(3,5-Difluorophenyl)propan-1-amine is a specialized fluorinated building block used extensively in modern drug discovery. It serves as a critical pharmacophore linker, offering a balance between lipophilicity and metabolic stability. Unlike its rigid cyclopropyl analogs (often associated with Ticagrelor synthesis), this flexible propyl-amine derivative allows for conformational adaptability in receptor binding pockets. This guide details its physicochemical profile, robust synthesis protocols, and strategic application in medicinal chemistry.[1]

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7]

The introduction of fluorine atoms at the 3 and 5 positions of the phenyl ring creates a unique electronic environment. The fluorine atoms act as metabolic blockers while simultaneously increasing the lipophilicity of the molecule without significant steric penalty compared to hydrogen.

Table 1: Physicochemical Specifications

| Property | Value / Description | Note |

| IUPAC Name | This compound | |

| CAS Number | 1213216-20-6 (HCl salt, R-isomer) | Often sold as HCl salt for stability |

| Molecular Formula | C₉H₁₁F₂N | Free base |

| Molecular Weight | 171.19 g/mol (Free base) | 207.65 g/mol (HCl salt) |

| Appearance | Colorless to pale yellow liquid (Free base) | White crystalline solid (HCl salt) |

| pKa (Calc.) | ~10.2 | Typical primary aliphatic amine |

| LogP (Calc.) | 2.1 ± 0.3 | Moderate lipophilicity |

| H-Bond Donors | 2 | Primary amine (-NH₂) |

| H-Bond Acceptors | 3 | N and 2x F |

| Rotatable Bonds | 3 | High flexibility linker |

Structural Analysis & Electronic Effects

The 3,5-Difluoro Motif

The specific substitution pattern is non-trivial. In medicinal chemistry, the 3,5-difluoro substitution is preferred over mono-substitution or 2,6-substitution for specific reasons:

-

Metabolic Blocking: It blocks the metabolically vulnerable sites (meta positions) while leaving the para position open or blocked sterically by the flanking fluorines, reducing oxidative clearance by CYP450 enzymes.

-

Sigma-Hole Interactions: The electron-withdrawing nature of fluorine creates an electron-deficient region on the aromatic ring, potentially enhancing

- -

Dipole Modulation: The C-F bonds create a strong dipole moment that can influence the orientation of the molecule within a binding pocket.

Figure 1: Mechanistic impact of the 3,5-difluoro substitution pattern on pharmacokinetics and binding.

Synthesis & Manufacturing Protocols

The synthesis of this compound is most reliably achieved through the reduction of the corresponding nitrile or acrylamide precursors. Below is a high-yield protocol suitable for gram-scale preparation.

Pathway: Knoevenagel Condensation & Reduction

This route uses inexpensive starting materials (3,5-difluorobenzaldehyde) and avoids expensive transition metal catalysts.

Figure 2: Synthetic pathway from aldehyde precursor to final amine.

Detailed Protocol

Step 1: Synthesis of 3-(3,5-Difluorophenyl)acrylonitrile

-

Reagents: 3,5-Difluorobenzaldehyde (1.0 eq), Acetonitrile (solvent/reagent), Potassium Hydroxide (KOH, catalytic).

-

Procedure:

-

Dissolve 3,5-difluorobenzaldehyde in excess acetonitrile.

-

Add catalytic KOH (or a base like piperidine) and heat to reflux for 4-6 hours.

-

Monitor by TLC (disappearance of aldehyde).

-

Workup: Cool, neutralize with dilute HCl, and extract with ethyl acetate. Wash with brine, dry over MgSO₄, and concentrate.

-

Purification: Recrystallization from ethanol/water or flash chromatography.

-

Step 2: Reduction to Amine

Note: This step requires inert atmosphere (Nitrogen/Argon).

-

Reagents: Lithium Aluminum Hydride (LiAlH₄, 2.0-3.0 eq), Anhydrous THF.

-

Procedure:

-

Suspend LiAlH₄ in anhydrous THF at 0°C under nitrogen.

-

Add a solution of 3-(3,5-difluorophenyl)acrylonitrile in THF dropwise. Caution: Exothermic.

-

Allow to warm to room temperature, then reflux for 12 hours to ensure full reduction of both the alkene and the nitrile.

-

Quench (Fieser Method): Cool to 0°C. Carefully add water (1 mL per g LiAlH₄), then 15% NaOH (1 mL per g), then water (3 mL per g).

-

Isolation: Filter the white precipitate (aluminum salts) through Celite. Concentrate the filtrate to yield the crude amine oil.

-

Salt Formation: Dissolve oil in diethyl ether and add HCl in dioxane to precipitate the hydrochloride salt.

-

Medicinal Chemistry Applications

Bioisosterism & Linker Design

This molecule is frequently used to replace the phenethylamine scaffold. The extra methylene unit (propyl vs ethyl) alters the distance between the aromatic ring and the basic nitrogen, often critical for:

-

GPCR Binding: Matching the distance between the aspartate anchor (binding the amine) and the hydrophobic pocket (binding the phenyl ring).

-

Fragment-Based Discovery: Used as a "growing" vector to probe hydrophobic pockets adjacent to a primary binding site.

Case Study Context: Ticagrelor Intermediates

While Ticagrelor utilizes a cyclopropyl amine, the propyl amine variant is often synthesized during SAR (Structure-Activity Relationship) campaigns to validate the necessity of the rigid cyclopropane ring. If the flexible propyl analog retains activity, it suggests the binding pocket is accommodating; if activity is lost, the rigid conformation of the cyclopropyl group is essential.

Safety & Handling (SDS Summary)

Hazard Classification (GHS):

-

Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).

-

Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

Handling Protocols:

-

PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a face shield. Handle in a fume hood.

-

Storage: Store in a cool, dry place. The free base absorbs CO₂ from air (carbamate formation); store under inert gas. The HCl salt is hygroscopic.

-

First Aid:

-

Eye Contact: Rinse immediately with plenty of water for 15 minutes. Consult a physician.

-

Skin Contact: Wash off immediately with soap and plenty of water. Remove contaminated clothing.

-

References

-

ChemSrc. (2025). 3-(3,5-Difluorophenoxy)propan-1-amine hydrochloride - Physicochemical Properties and CAS Data. Retrieved from

-

National Institutes of Health (NIH). (2024). Synthesis of Fluorinated Amines: A Personal Account. PMC. Retrieved from

-

Common Organic Chemistry. (2024). Reduction of Nitriles to Amines: Standard Protocols. Retrieved from

-

PubChem. (2025).[2] Compound Summary: 3,3-Difluoro-3-(3-fluorophenyl)propan-1-amine (Analogous Structure Data). Retrieved from

-

Chemistry Steps. (2025). Mechanism of Nitrile Reduction with LiAlH4. Retrieved from

Sources

3-(3,5-Difluorophenyl)propan-1-amine hydrochloride salt molecular weight

TECHNICAL MONOGRAPH: 3-(3,5-Difluorophenyl)propan-1-amine Hydrochloride [1][2]

Executive Summary

This compound hydrochloride is a specialized fluorinated building block used in the synthesis of pharmaceutical agents.[2] It serves as a critical intermediate for introducing the 3,5-difluorophenyl moiety, a privileged scaffold in medicinal chemistry known for enhancing metabolic stability and modulating lipophilicity without significantly altering steric bulk.

This guide provides a definitive technical analysis of the compound’s molecular weight, stoichiometric considerations, synthetic pathways, and quality control protocols. It is designed to support researchers in calculating precise molar equivalents and designing robust synthetic routes.

Physicochemical Profile & Molecular Weight

The accurate determination of molecular weight is non-trivial in a research setting due to the potential for salt stoichiometry variations (e.g., hemi- vs. mono-hydrochloride).[2]

Identity and Stoichiometry

| Property | Data |

| IUPAC Name | This compound hydrochloride |

| Common Name | 3,5-Difluorohydrocinnamylamine HCl |

| Free Base CAS | 105219-40-7 |

| Salt Form | Monohydrochloride (1:1 stoichiometry assumed) |

| Appearance | White to off-white hygroscopic solid |

Molecular Weight Calculation

The molecular weight (MW) is calculated based on standard atomic weights (

A. Free Base (

-

Structure: Ar-

-

Carbon (

): -

Hydrogen (

): -

Fluorine (

): -

Nitrogen (

): -

Total Free Base MW:

[2]

B. Hydrochloride Salt (

Critical Note on Stoichiometry: While the monohydrochloride (

) is the standard commercial form, researchers must verify the absence of dihydrochloride species or solvates (e.g., hydrates) using Elemental Analysis (EA) or Argentometric Titration, as these will skew molarity calculations in sensitive couplings.[2]

Synthetic Pathways

The synthesis of this compound generally avoids direct alkylation of amines due to over-alkylation byproducts.[2] The two most robust routes for scale-up are Heck Coupling/Reduction and Knoevenagel Condensation/Reduction .[2]

Route A: The Heck-Reduction Sequence (Preferred)

This route is preferred for its high functional group tolerance and the availability of the starting aryl bromide.[2]

-

Heck Coupling: 1-Bromo-3,5-difluorobenzene is coupled with acrylonitrile (or methyl acrylate) using a Palladium catalyst (

) to form the cinnamonitrile (or cinnamate) intermediate.[2] -

Reduction: The unsaturated nitrile is reduced to the saturated primary amine. This is often a two-step reduction (alkene reduction followed by nitrile reduction) or a "one-pot" high-pressure hydrogenation using Raney Nickel or

.[2]

Route B: The Aldehyde Homologation

-

Condensation: 3,5-Difluorobenzaldehyde reacts with nitromethane (Henry Reaction) or cyanoacetic acid to form the nitrostyrene or cinnamonitrile derivative.

-

Reduction:

or catalytic hydrogenation reduces the intermediate to the final amine.

Salt Formation Protocol (Self-Validating)

To convert the oily free base into the stable HCl salt:

-

Dissolve the crude amine oil in anhydrous Diethyl Ether or 1,4-Dioxane (

). -

Cool to

under -

Dropwise add

HCl in Dioxane ( -

Precipitate forms immediately. Stir for 30 mins.

-

Filter and wash with cold ether to remove non-basic impurities.

Figure 1: Synthetic workflow for the conversion of aryl halides to the target amine salt.

Analytical Validation & Quality Control

Trustworthiness in data requires a multi-modal approach to characterization. A single technique is insufficient for verifying both identity and purity.

QC Decision Tree

Figure 2: Quality Control decision tree for verifying batch integrity.

Expected Analytical Signatures

-

Mass Spectrometry (ESI+):

-

The parent ion will appear as the free base mass plus a proton.

-

Target

: -

Note: You will not see the chloride ion in positive mode; verify chloride content via

precipitation test if strict stoichiometry is required.

-

-

NMR (DMSO-

Medicinal Chemistry Applications

The 3,5-difluorophenyl moiety is not merely a structural placeholder; it is a functional tool for optimizing drug-like properties.[2][4]

Metabolic Stability (The Fluorine Effect)

The primary utility of the 3,5-difluorophenyl group is to block metabolic "soft spots."

-

Oxidation Blocking: In non-fluorinated phenyl rings, Cytochrome P450 enzymes frequently hydroxylate the para (4-position) or ortho positions.[2] The 3,5-difluoro substitution electronically deactivates the ring, making the 4-position less nucleophilic and thus less susceptible to oxidative attack [1].[2]

-

Lipophilicity (

): Fluorine acts as a "polar hydrophobe."[2] It increases lipophilicity relative to hydrogen, aiding membrane permeability, but its high electronegativity can also modulate the pKa of the nearby amine (though the effect diminishes over the 3-carbon chain) [2].[2]

Bioisosterism

This specific amine is often used as a homophenethylamine bioisostere . By extending the chain (propyl vs. ethyl), researchers can probe the depth of binding pockets in GPCRs (e.g., Dopamine or Serotonin receptors) where the distance between the basic nitrogen and the aromatic ring is a critical pharmacophoric element.[2]

References

-

Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.

-

Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.

-

National Center for Biotechnology Information. (n.d.).[2] PubChem Compound Summary for CAS 105219-40-7.[2] [2]

Sources

- 1. CAS#:1864057-12-4 | 3-(3,5-Difluorophenoxy)propan-1-amine hydrochloride | Chemsrc [chemsrc.com]

- 2. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]

- 3. 1213216-20-6|(R)-1-(3,5-Difluorophenyl)propan-1-amine hydrochloride|BLD Pharm [bldpharm.com]

- 4. This compound|Research Chemical [benchchem.com]

Technical Guide: LogP and Hydrophobicity Profile of 3-(3,5-Difluorophenyl)propan-1-amine

The following technical guide provides an in-depth analysis of the physicochemical properties of 3-(3,5-Difluorophenyl)propan-1-amine, focusing on its lipophilicity (LogP/LogD) and hydrophobicity profile.

Executive Summary

This compound (CAS: 133446-52-3) is a critical fluorinated building block used in the synthesis of bioactive molecules, particularly in kinase inhibitor programs and GPCR ligands. Its structural core combines a flexible propyl linker with a metabolically stable 3,5-difluorophenyl moiety.

Understanding the hydrophobicity of this molecule is essential for predicting its behavior in biological systems. As a primary amine, its distribution coefficient (LogD ) is heavily pH-dependent. While the neutral molecule exhibits moderate lipophilicity (LogP ≈ 2.2 ), it exists predominantly as a cationic species at physiological pH, resulting in a significantly lower LogD.

This guide details the theoretical derivation of these values, the structural impact of the 3,5-difluoro substitution, and validated experimental protocols for their determination.

Physicochemical Profile

Structural Analysis & Fluorine Effect

The molecule consists of three distinct pharmacophoric elements:

-

Primary Amine Head: High basicity (pKa ~9.8–10.1), responsible for solubility and salt formation.

-

Propyl Linker: A 3-carbon spacer that insulates the amine from the electronic effects of the ring, increasing lipophilicity (+0.5 LogP per CH₂ group) relative to benzylamines.

-

3,5-Difluorophenyl Tail: The fluorine atoms at the meta positions serve as bioisosteres for hydrogen, blocking metabolic oxidation (e.g., by CYP450) while increasing lipophilicity due to the low polarizability of the C-F bond compared to C-H.

Calculated vs. Derived Values

In the absence of a single standardized experimental dataset for this specific CAS entry, we derive high-confidence values based on Structure-Property Relationships (SPR) of the parent scaffold (3-phenylpropylamine) and the Hansch-Leo substituent constants.

| Property | Value (Est.) | Derivation Logic |

| LogP (Neutral) | 2.18 ± 0.2 | Base (3-phenylpropylamine, LogP ~1.9) + 2 × |

| pKa (Amine) | 9.9 ± 0.3 | Propyl chain attenuates electron-withdrawing effect of F. Base pKa ~10.2. |

| LogD (pH 7.4) | -0.40 | Calculated via Henderson-Hasselbalch: |

| LogD (pH 10.5) | 1.95 | At pH > pKa, the neutral species dominates, and LogD approaches LogP. |

Key Insight: At physiological pH (7.4), the molecule is >99% protonated (cationic). Consequently, it is hydrophilic in blood plasma (LogD < 0) despite having a lipophilic fluorinated tail. This suggests excellent aqueous solubility but requires active transport or pH micro-environments for passive membrane diffusion.

Structure-Property Relationship (SPR) Logic

The following diagram illustrates how specific structural modifications shift the hydrophobicity profile, guiding medicinal chemistry optimization.

Figure 1: Stepwise contribution of structural fragments to the final physicochemical profile.

Experimental Methodologies

To validate the derived values, the following protocols are recommended. These methods are designed to be self-validating through the use of reference standards.

Potentiometric Titration (pKa Determination)

Objective: Determine the precise ionization constant (pKa) to accurately calculate LogD at any pH. Standard: SiriusT3 or equivalent automated titrator.

Protocol:

-

Preparation: Dissolve 1–2 mg of the amine hydrochloride salt in 10 mL of degassed water/methanol co-solvent (if solubility is low, though this amine is water-soluble).

-

Calibration: Calibrate the pH electrode using standard buffers (pH 4.0, 7.0, 10.0).

-

Titration: Titrate with 0.1 M KOH from pH 2.0 to pH 12.0.

-

Data Analysis: Use the Bjerrum difference plot to identify the inflection point.

-

Validation: Run a standard (e.g., Phenethylamine, pKa 9.83) alongside the sample.

Miniaturized Shake-Flask Method (LogD Determination)

Objective: Measure the distribution coefficient at pH 7.4. Context: Because the molecule is ionizable, standard HPLC LogP methods may be inaccurate without strict pH control.

Protocol:

-

Phase Preparation:

-

Incubation:

-

Dissolve the compound in the pre-saturated organic phase (or DMSO stock) to a concentration of 100 µM.

-

Mix equal volumes (e.g., 500 µL) of organic and aqueous phases in a glass vial.

-

-

Equilibration:

-

Rotate (do not vortex vigorously to avoid emulsions) for 1 hour at 25°C.

-

Centrifuge at 3000 rpm for 10 minutes to separate phases.

-

-

Quantification:

-

Sample both phases.

-

Analyze via LC-MS/MS (preferred due to high sensitivity for the aqueous phase where concentration might be high, and organic phase where it might be low).

-

-

Calculation:

High-Throughput LogD Workflow (Diagram)

Figure 2: Workflow for the determination of LogD via the miniaturized shake-flask method.

Applications in Drug Design[3][4][5][6][7][8]

The hydrophobicity profile of this compound dictates its utility in specific medicinal chemistry contexts:

-

Fragment-Based Drug Discovery (FBDD):

-

The molecule serves as a "privileged fragment." The 3,5-difluoro motif allows it to probe hydrophobic pockets (e.g., in kinases) while the amine forms salt bridges with aspartate or glutamate residues [3].

-

Optimization: If the LogD (-0.40) is too low for blood-brain barrier (BBB) penetration, the amine is typically capped (amide formation) or the propyl chain is constrained (cyclization) to mask the charge.

-

-

Bioisosteric Replacement:

-

It is often used to replace a phenethyl group.[3] The extra methylene (propyl vs. ethyl) pushes the aromatic ring deeper into a binding pocket, while the fluorines modulate the pKa of the ring protons, reducing metabolic liability at the para position.

-

-

Solubility Enhancement:

-

Incorporating this moiety into a lipophilic drug scaffold can significantly improve aqueous solubility due to the high pKa of the amine, without sacrificing the lipophilic interactions of the aromatic tail.

-

References

- Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience.

-

OECD Guidelines for the Testing of Chemicals. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Publishing.

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

-

Meanwell, N. A. (2018).[4] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [4]

- Bhal, S. K. (2007). LogP and LogD: The difference and why it matters. ACD/Labs Whitepaper. (General reference for LogD vs LogP theory).

Sources

Methodological & Application

Application Note: Selective Hydrogenation of 3-(3,5-difluorophenyl)acrylonitrile

Executive Summary

This application note details the protocol for the chemoselective catalytic hydrogenation of 3-(3,5-difluorophenyl)acrylonitrile to 3-(3,5-difluorophenyl)propanenitrile . This transformation is a critical intermediate step in the synthesis of JAK1/JAK2 inhibitors, most notably Ruxolitinib (Jakafi) .

The core challenge in this reduction is achieving complete saturation of the

Reaction Chemistry & Mechanistic Insight

The Transformation

The target reaction involves the reduction of the olefinic bond in the cinnamonitrile derivative.

-

Substrate: 3-(3,5-difluorophenyl)acrylonitrile (

) -

Target Product: 3-(3,5-difluorophenyl)propanenitrile (

) -

Catalyst: 10% Palladium on Carbon (Pd/C), 50% water wet.

Selectivity Challenges

The thermodynamic landscape of this hydrogenation presents three competing pathways:

-

Pathway A (Desired): Reduction of C=C alkene (

). Kinetic control favors this at mild pressures. -

Pathway B (Over-reduction): Reduction of -CN to primary amine (

). Promoted by high pressure, acidic media, or highly active catalysts (e.g., Raney Ni). -

Pathway C (Side Reaction): Hydrodefluorination (C-F bond cleavage). Rare under mild conditions but possible if reaction temperature exceeds 60°C or if Pd loading is excessive.

Reaction Scheme Visualization

Figure 1: Reaction pathways highlighting the kinetic window for selective alkene reduction.

Experimental Protocol

Materials & Equipment

| Component | Specification | Role |

| Substrate | 3-(3,5-difluorophenyl)acrylonitrile (>98% purity) | Starting Material |

| Catalyst | 10% Pd/C, Type 39 or equivalent, 50% w/w water wet | Heterogeneous Catalyst |

| Solvent | Methanol (HPLC Grade) | Reaction Medium |

| Hydrogen | UHP Grade (99.999%) | Reductant |

| Reactor | Parr Shaker or Hastelloy Autoclave | Pressure Vessel |

Step-by-Step Procedure

Step 1: Catalyst Loading (Inert Atmosphere)

-

Safety Note: Dry Pd/C is pyrophoric. Always use 50% water-wet catalyst and handle under nitrogen/argon.

-

Charge the reactor with 10% Pd/C (50% wet) .

-

Loading Ratio: 5 wt% relative to substrate (e.g., 5 g wet catalyst for 100 g substrate).

-

-

Add Methanol (10 volumes relative to substrate mass).

-

Why Methanol? High hydrogen solubility and facilitates easy workup.

-

Step 2: Substrate Addition

-

Add 3-(3,5-difluorophenyl)acrylonitrile to the slurry.

-

Rinse the addition funnel with a small volume of Methanol to ensure quantitative transfer.

-

Seal the reactor.

Step 3: Purging & Pressurization

-

Nitrogen Purge: Pressurize to 3 bar with

, stir briefly, and vent. Repeat 3 times to remove oxygen (prevents ignition and oxidative side reactions). -

Hydrogen Purge: Pressurize to 3 bar with

, stir, and vent. Repeat 2 times. -

Final Pressure: Charge

to 2.0 - 3.0 bar (30-45 psi) .-

Control Point: Do not exceed 5 bar. Higher pressures increase the rate of nitrile reduction.

-

Step 4: Reaction

-

Agitate at 20°C - 30°C .

-

Time: Typical reaction time is 2–6 hours on a 100g scale.

-

Monitoring: Check hydrogen uptake. When uptake plateaus, sample for HPLC.

-

End Point Criteria: < 0.5% starting alkene remaining.[4]

-

Step 5: Workup

-

Vent

and purge with -

Filter the reaction mixture through a Celite 545 pad to remove the catalyst.

-

Safety: Keep the filter cake wet at all times to prevent sparking. Wash cake with Methanol.

-

-

Concentrate the filtrate under reduced pressure (Rotavap at 40°C) to yield the crude oil.

Process Workflow & Decision Logic

Figure 2: Operational workflow for the batch hydrogenation process.

Analytical Controls & Troubleshooting

HPLC Method Parameters

To validate the conversion, use the following generic Reverse Phase HPLC method:

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 90% B over 15 minutes.

-

Detection: UV @ 210 nm and 254 nm.

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Slow H2 Uptake | Catalyst poisoning (S or N impurities) | Ensure substrate purity; Increase catalyst load by 2 wt%. |

| Formation of Amine | Pressure too high (>5 bar) or run time too long | Reduce pressure to 1-2 bar; Quench immediately upon completion. |

| Defluorination | Temperature > 60°C | Maintain strict temp control (20-30°C). |

| Filter Clogging | Catalyst fines | Use a tighter grade of Celite or pre-coat the filter. |

References

-

Vertex Pharmaceuticals Inc. (2020). Synthesis process of ruxolitinib. US Patent 10,562,904 B2.[5] Link

-

Chia Tai Tianqing Pharmaceutical Group. (2019).[5] Synthesis process of ruxolitinib. US Patent Application 2019/0023712 A1. Link

-

Msn Laboratories Private Limited. (2016). Process for the preparation of (R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile phosphate. WO Patent 2016/063294 A2. Link

-

Li, Y., Xie, Y., & Yang, Z. (2023). Comparison of Synthetic Routes of Ruxolitinib And Its Application. ResearchGate. Link

Sources

- 1. Process for preparing 3,5-difluoroaniline - Patent US-5294742-A - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A Process For Preparation Of 3,5 Difluorobenzyl Derivatives [quickcompany.in]

- 3. JPH06239810A - Method for producing 3,5-difluoroaniline - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis process of ruxolitinib - Patent US-2019023712-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note & Protocol: A Reliable Synthetic Route to 3-(3,5-Difluorophenyl)propan-1-amine HCl Salt for Pharmaceutical Research

Abstract: This document provides a detailed, field-proven methodology for the multi-step synthesis of 3-(3,5-difluorophenyl)propan-1-amine hydrochloride, a key building block in modern medicinal chemistry.[1] The described synthetic pathway begins with the commercially available trans-3,5-difluorocinnamic acid and proceeds through three robust, high-yielding steps: catalytic hydrogenation, amide formation via an acid chloride intermediate, and subsequent amide reduction using lithium aluminum hydride (LiAlH₄). Each protocol is designed to be self-validating, with explanations for critical experimental choices and detailed procedures for reaction workup, purification, and final salt formation. This guide is intended for researchers, scientists, and drug development professionals requiring a reliable source of this versatile amine intermediate.

Introduction: The Significance of Fluorinated Phenylpropylamines

The incorporation of fluorine atoms into small molecule drug candidates is a cornerstone strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. The 3,5-difluorophenyl motif, in particular, is a prevalent scaffold in the development of novel therapeutics, especially in kinase inhibitor programs.[1] this compound serves as a critical intermediate, providing a flexible three-carbon linker and a primary amine functional group that acts as a synthetic handle for derivatization through amide bond formation, reductive amination, or other coupling chemistries.

This guide details a reproducible and scalable synthetic route, breaking down the process into discrete, manageable stages. The chosen pathway emphasizes the use of standard laboratory transformations to ensure accessibility and reliability.

Overall Synthetic Strategy

The synthesis is structured as a four-step sequence starting from trans-3,5-difluorocinnamic acid. The workflow is designed for clarity and efficiency, allowing for the isolation and characterization of key intermediates.

Sources

Application Note & Protocol: Facile and Efficient N-Boc Protection of 3-(3,5-Difluorophenyl)propan-1-amine

Abstract: The protection of primary amines is a foundational and critical step in multi-step organic synthesis, particularly within the realms of medicinal chemistry and drug development.[1] The tert-butyloxycarbonyl (Boc) group is a preeminent choice for amine protection due to its robust stability across a wide array of chemical conditions and its facile cleavage under mild acidic protocols.[2][3] This document provides a comprehensive, field-proven guide for the N-Boc protection of 3-(3,5-Difluorophenyl)propan-1-amine, yielding tert-butyl (3-(3,5-difluorophenyl)propyl)carbamate. We will delve into the reaction mechanism, provide a detailed step-by-step protocol, and offer insights into process optimization and troubleshooting.

Scientific Foundation: The Chemistry of Boc Protection

The introduction of the Boc group is most commonly achieved using di-tert-butyl dicarbonate ((Boc)₂O), also known as Boc anhydride.[1][2] The reaction is a nucleophilic acyl substitution, where the nitrogen atom of the primary amine acts as the nucleophile.

Mechanism of Action:

The reaction proceeds via the nucleophilic attack of the this compound on one of the electrophilic carbonyl carbons of the Boc anhydride.[2] This forms a transient tetrahedral intermediate. The intermediate then collapses, eliminating a tert-butyl carbonate leaving group, which subsequently decomposes into gaseous carbon dioxide and tert-butanol.[1][4] This decomposition is thermodynamically favorable and helps to drive the reaction to completion.[1][3]

While the reaction can proceed without a catalyst, the addition of a mild, non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is standard practice. The base serves to deprotonate the amine salt intermediate, regenerating the neutral, nucleophilic amine and accelerating the reaction rate.[2][4]

Caption: Mechanism of N-Boc protection of a primary amine.

Experimental Protocol: Synthesis of tert-butyl (3-(3,5-difluorophenyl)propyl)carbamate

This protocol is designed for a standard laboratory scale synthesis. Adjustments may be necessary for scaling up or down.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| This compound | ≥97% | Standard Chemical Supplier | Starting material. |

| Di-tert-butyl dicarbonate ((Boc)₂O) | ≥97% | Standard Chemical Supplier | Boc-protecting agent. |

| Triethylamine (TEA) | ≥99% | Standard Chemical Supplier | Base catalyst. Can be substituted with DIPEA. |

| Dichloromethane (DCM) | Anhydrous | Standard Chemical Supplier | Reaction solvent. THF can also be used.[5] |

| Deionized Water | N/A | Laboratory Supply | For work-up. |

| 1 M Hydrochloric Acid (HCl) | N/A | Laboratory Supply | For work-up wash. |

| Saturated Sodium Bicarbonate (NaHCO₃) | N/A | Laboratory Supply | For work-up wash. |

| Brine (Saturated NaCl solution) | N/A | Laboratory Supply | For final work-up wash. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Anhydrous | Standard Chemical Supplier | Drying agent. MgSO₄ is also suitable.[2] |

| Silica Gel | 60 Å, 230-400 mesh | Standard Chemical Supplier | For column chromatography, if needed. |

Step-by-Step Procedure

-

Reaction Setup:

-

Reagent Addition:

-

Cool the reaction mixture to 0 °C using an ice-water bath. This helps to control any potential exotherm.

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.2 equiv) to the stirred solution, either as a solid in one portion or portion-wise.[5]

-

-

Reaction Execution:

-

Allow the reaction to stir at 0 °C for 2 hours, then remove the ice bath and let the mixture warm to room temperature.

-

Continue stirring for an additional 4-16 hours.

-

-

Monitoring Progress:

-

Monitor the reaction's progress using Thin-Layer Chromatography (TLC). A suitable eluent system is typically a mixture of ethyl acetate and hexanes. The product, being less polar than the starting amine, will have a higher Rf value. The reaction is considered complete when the starting amine spot is no longer visible.[5]

-

-

Work-up and Isolation:

-

Once the reaction is complete, dilute the mixture with additional DCM.

-

Transfer the solution to a separatory funnel and wash sequentially with:

-

1 M HCl (to remove excess TEA)

-

Saturated NaHCO₃ solution (to neutralize any remaining acid)

-

Deionized water

-

Brine (to facilitate phase separation)[5]

-

-

Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.[2][5]

-

-

Purification (If Necessary):

-

The crude product is often of high purity.[2] However, if TLC indicates the presence of significant impurities, the residue can be purified by flash column chromatography on silica gel.

-

Data Summary and Workflow

Key Reaction Parameters

| Parameter | Value | Rationale |

| Stoichiometry (Amine:(Boc)₂O:TEA) | 1.0 : 1.1 : 1.1 | A slight excess of (Boc)₂O and TEA ensures complete consumption of the starting amine.[5] |

| Concentration | 0.1 - 0.5 M in DCM | Balances reaction rate and solubility. |

| Temperature | 0 °C to Room Temp. | Initial cooling controls the reaction rate, followed by warming to ensure completion. |

| Reaction Time | 6 - 18 hours | Typically sufficient for full conversion, but should be confirmed by TLC.[5] |

| Typical Yield | >90% | The reaction is generally high-yielding. |

Experimental Workflow Diagram

Caption: General experimental workflow for Boc protection.

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Incomplete Reaction | - Insufficient (Boc)₂O or base.- Low reaction temperature or short reaction time.- Poor quality of reagents. | - Add an additional portion of (Boc)₂O (0.1-0.2 equiv).- Allow the reaction to stir for a longer period at room temperature.- Use freshly opened or purified reagents. |

| Low Yield | - Product loss during aqueous work-up (if product has some water solubility).- Incomplete reaction. | - Perform back-extraction of the aqueous layers with the organic solvent.- Minimize the volume of aqueous washes.- Address incomplete reaction as described above. |

| Di-Boc Protected Product | - Significant excess of (Boc)₂O and base.- Prolonged reaction at elevated temperatures. | - Use stoichiometry closer to 1.0 : 1.1 (Amine : (Boc)₂O).- Maintain recommended temperature profile. |

| Difficult Purification | - Streaking on TLC plate.- Co-elution of impurities. | - Add 1% TEA to the eluent for column chromatography to prevent streaking of any residual amine.- Try a different solvent system for chromatography. |

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Di-tert-butyl dicarbonate is an irritant. Avoid inhalation and contact with skin.

-

Triethylamine is corrosive and has a strong odor. Handle with care.

-

The reaction evolves carbon dioxide gas; ensure the reaction vessel is not a closed system to prevent pressure build-up.[4]

References

- Benchchem. Application Notes and Protocols for N-Boc Protection of Primary Amines.

- Benchchem. An In-depth Technical Guide to the Boc Protection of Primary Amines.

- Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.

- Common Organic Chemistry. Boc Protection Mechanism (Boc2O + Base).

- Benchchem. An In-depth Technical Guide to the Boc Protection Mechanism for Amines.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-(3,5-Difluorophenyl)propan-1-amine

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges with the purification of crude 3-(3,5-Difluorophenyl)propan-1-amine. Here, we address common impurities, offer validated purification protocols, and provide a troubleshooting framework to ensure you achieve the desired purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my crude this compound reaction mixture?

The impurity profile of your crude product is intrinsically linked to the synthetic route used. A common and efficient method for synthesizing this amine is the reduction of 3-(3,5-difluorophenyl)propanenitrile.

Based on this route, you can anticipate the following impurities:

-

Unreacted Starting Material: Residual 3-(3,5-difluorophenyl)propanenitrile.

-

Reducing Agent Residues & By-products: If using lithium aluminum hydride (LiAlH₄), you will have aluminum salts that are typically removed during the aqueous workup (e.g., Fieser workup). If using catalytic hydrogenation (e.g., H₂/Raney Nickel), you may have residual catalyst.

-

Over-reduced By-products: While less common for this specific substrate, over-reduction can sometimes lead to secondary or tertiary amine formation.

-

Solvent Residues: Ether-based solvents like THF or diethyl ether are common and must be thoroughly removed.

-

Side-reaction Products: Depending on reaction conditions, minor side-products from reactions with atmospheric CO₂ or other reactive species can occur.

Q2: I've just finished my reaction workup. What is the very first step I should take to assess purity?

Before attempting any large-scale purification, a multi-faceted analytical approach is crucial.

-

Thin-Layer Chromatography (TLC): This is your first and fastest tool. Run a TLC of your crude material against a reference standard if available. Use a suitable solvent system (e.g., 10% Methanol in Dichloromethane with 1% triethylamine) and visualize with a stain that detects amines, such as ninhydrin. This will give you a qualitative idea of the number of components.

-

Proton NMR (¹H NMR): An NMR spectrum of the crude oil will provide the most structural information. You can often identify unreacted starting material, solvent residues, and get a rough estimate of the purity by comparing the integration of product peaks to impurity peaks.

-

GC-MS or LC-MS: For a more precise assessment, mass spectrometry coupled with chromatography will help identify the mass of the impurities, confirming their likely structures.

Q3: Should I purify this compound as a free base or as a salt?

This is a critical decision that depends on the nature of the impurities and the intended final form of your compound.

-

Purifying as a Free Base: The free amine is typically an oil, making it suitable for purification by flash column chromatography or distillation. This is the preferred method for removing non-polar impurities or by-products with different polarity profiles.

-

Purifying as a Salt: Converting the amine to a salt (e.g., hydrochloride or hydrobromide salt) often induces crystallization. Recrystallization is an exceptionally powerful technique for removing small amounts of structurally similar impurities. If your downstream application requires the salt form, this is the most efficient route.

The general expert recommendation is to perform a bulk purification of the free base first (e.g., an acid-base extraction or a quick chromatographic plug) to remove major impurities, followed by conversion to the salt for a final, high-purity recrystallization.

Troubleshooting Guide: Common Purification Issues

Problem: My crude product has a low purity by HPLC/GC analysis with multiple unidentified peaks. What is the most robust initial purification strategy?

When facing a complex mixture, a multi-step purification workflow is often necessary. An acid-base extraction is the most powerful first step to separate your basic amine product from neutral or acidic impurities.

Causality: This technique exploits the basicity of the amine functional group. By protonating it with an acid, the amine becomes a water-soluble salt, allowing for the removal of non-basic, organic-soluble impurities. Subsequent basification regenerates the free amine, which can then be extracted back into an organic solvent.

Caption: Decision tree for selecting the initial purification method.

Problem: My amine is degrading or "streaking" on my silica gel column during chromatography. How can I prevent this?

This is a classic issue when purifying amines on silica gel. Standard silica gel is slightly acidic (pKa ≈ 4.5), which can protonate the basic amine. This interaction leads to strong binding, poor separation, and can even catalyze degradation.

Solution: Deactivate the silica gel by adding a small amount of a volatile base to your eluent system.

-

Recommended Modifier: Add 0.5-2% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) to your mobile phase (e.g., Hexane/Ethyl Acetate).

-

Mechanism of Action: The added base neutralizes the acidic silanol groups on the silica surface, preventing the target amine from being retained irreversibly. This results in sharper peaks and faster elution.

Data Presentation: Effect of Base Additive in Chromatography

| Parameter | Standard Silica Gel (No Additive) | Silica Gel with 1% Et₃N in Eluent |

| Peak Shape | Broad, significant tailing | Sharp, symmetrical |

| Retention Factor (Rf) | < 0.1 (streaking from baseline) | 0.4 (distinct spot) |

| Recovery | Often < 70% | Typically > 95% |

| Purity of Fractions | Poor, significant cross-contamination | High, good separation achieved |

Problem: I've purified the free amine, but it's an oil and I can't get it to crystallize. How can I obtain a solid, crystalline product?

Many free amines, including this compound, have low melting points and exist as oils at room temperature. The most reliable method to obtain a stable, crystalline solid is to form a salt. The hydrochloride salt is the most common choice.

Causality: Introducing an ionic interaction via salt formation significantly increases the crystal lattice energy compared to the weaker intermolecular forces (like hydrogen bonding and van der Waals forces) present in the free amine. This higher lattice energy favors the formation of a well-ordered, solid crystalline structure and typically results in a much higher melting point.

Detailed Experimental Protocols

Protocol 1: Acid-Base Extraction for Bulk Impurity Removal

This protocol is designed to separate the basic amine from neutral and acidic organic impurities.

Caption: Step-by-step workflow for purification via acid-base extraction.

Methodology:

-

Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). Use approximately 10-20 mL of solvent per gram of crude material.

-

Acidic Extraction: Transfer the solution to a separatory funnel and extract three times with 1 M aqueous hydrochloric acid (HCl). The volume of the acid wash should be about one-third of the organic layer volume each time. Combine the aqueous layers.

-

Self-Validation: Test the pH of the aqueous layer after the final extraction to ensure it is acidic (pH < 2).

-

-

Removal of Neutral/Acidic Impurities: The initial organic layer contains non-basic impurities. It can be discarded or concentrated to identify the waste products.

-

Basification: Cool the combined acidic aqueous layers in an ice bath. Slowly add 6 M aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) with stirring until the solution is strongly basic (pH > 12). A cloudy precipitate or separate oil layer (the free amine) should form.

-

Product Extraction: Extract the basified aqueous layer three times with a fresh organic solvent (e.g., EtOAc or DCM).

-

Drying and Concentration: Combine the organic extracts, dry them over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the purified free amine, typically as a clear or pale yellow oil.

Protocol 2: Recrystallization via Hydrochloride Salt Formation

This protocol is ideal for achieving high purity (>99%) after major impurities have been removed.

Methodology:

-

Salt Formation: Dissolve the purified amine oil (1 equivalent) in a minimal amount of a suitable solvent, such as isopropanol (IPA) or ethyl acetate (EtOAc).

-

Acidification: Slowly add a solution of HCl in a compatible solvent (e.g., 2 M HCl in diethyl ether, or concentrated HCl) dropwise while stirring. A white precipitate of the amine hydrochloride salt should form immediately. Continue adding acid until no more precipitate is observed.

-

Expert Tip: Using a solution of HCl in an organic solvent minimizes the introduction of water, which can hinder crystallization.

-

-

Induce Crystallization:

-

If a precipitate forms readily, cool the mixture in an ice bath for 30-60 minutes to maximize precipitation.

-

If the salt oils out, try adding a co-solvent in which the salt is less soluble (a "non-solvent"), such as heptane or diethyl ether, dropwise until turbidity persists. Then, warm the mixture until it is clear and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

-

-

Isolation: Collect the crystalline solid by vacuum filtration, washing the filter cake with a small amount of cold diethyl ether or heptane to remove any residual solvent or soluble impurities.

-

Drying: Dry the purified salt in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to a constant weight.

References

Technical Support: Troubleshooting Low Solubility of Fluorinated Propylamine Salts

Welcome to the Fluorine Chemistry Technical Center. Case ID: F-AMINE-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Fluorine Paradox"

You are likely encountering a phenomenon unique to organofluorine chemistry. While fluorine is the most electronegative element, C-F bonds are non-polarizable and highly lipophilic. When you attach a fluorinated chain to a propylamine, you create a "Janus" molecule: a hydrophilic ammonium headgroup fighting against a hydrophobic, potentially "fluorous" tail.

This conflict often leads to salts that are insoluble in water (due to the tail) yet insoluble in standard organics (due to the ionic head).

This guide addresses the three primary failure modes:

-

Thermodynamic Mismatch: The crystal lattice energy is too high.

-

Acidity Mismatch: The fluorine has lowered the amine's basicity, destabilizing the salt.

-

Solvent Exclusion: The fluorinated chain requires specific solvation parameters.

Module 1: Diagnostic & Solvent Optimization

Before changing the molecule, we must optimize the medium.

The "Silver Bullet": Fluorinated Alcohols

Standard alcohols (MeOH, EtOH) often fail because they cannot effectively solvate the fluorinated alkyl chain. The most immediate fix for solubility issues—particularly for NMR analysis or recrystallization—is the use of Fluorinated Alcohols .

Why it works: Solvents like TFE (2,2,2-Trifluoroethanol) and HFIP (1,1,1,3,3,3-Hexafluoroisopropanol) act as superior hydrogen bond donors (HBD) and possess a "fluorous-friendly" character that disrupts the aggregation of fluorinated chains.

Solvent Selection Data

| Solvent | Dielectric Const. ( | H-Bond Donor ( | Application Note |

| Water | 80.1 | 1.17 | Poor for fluorinated chains >C3. |

| Methanol | 32.7 | 0.93 | Standard, but often fails for perfluoro-alkyls. |

| TFE | 27.0 | 1.51 | Recommended. Good balance of polarity/fluorous affinity. |

| HFIP | 16.7 | 1.96 | High Power. Dissolves stubborn aggregates; acidic (pKa ~9.3). |

| DCM | 8.9 | 0.13 | Good for "greasy" salts, but poor for tight ion pairs. |

Protocol A: The "Fluorous Spike" Method

If your salt is insoluble in MeOH or Water:

-

Suspend 10 mg of salt in 0.5 mL of the base solvent (e.g., DCM or Water).

-

Add TFE dropwise (up to 20% v/v).

-

Observation: If the solution clears, the issue is solvation of the fluorinated tail. Proceed with a binary solvent system for processing.

Module 2: Counter-ion Engineering (Salt Metathesis)

If the solvent fix fails, the crystal lattice is likely too stable. We must break it.

The pKa Shift Factor

Fluorine is electron-withdrawing.[1] A fluorine atom at the

-

Implication: If your amine pKa drops from ~10.5 (propylamine) to ~8.8 (fluorinated), weak acids (like fumaric or succinic) may not protonate it sufficiently to form a stable salt, leading to hydrolysis and precipitation of the free base.

Decision Matrix: Selecting the Right Anion

| Current Salt | Issue | Recommended Switch | Rationale |

| Hydrochloride (Cl⁻) | High Lattice Energy (High MP) | Mesylate (MsOH) or Tosylate (TsOH) | Sulfonates are "softer," larger anions that disrupt packing and lower MP, increasing organic solubility. |

| TFA Salt | Hygroscopic / Volatile | Hydrochloride | TFA is common in HPLC but poor for solid-state stability. Convert to HCl for storage. |

| Fumarate/Tartrate | Salt Disproportionation | Besylate or HBr | The fluorinated amine is likely too weak a base for weak organic acids. Switch to a strong acid (pKa < 0). |

Protocol B: Salt Metathesis (Anion Exchange)

Use this to switch from a tight HCl salt to a more soluble Sulfonate.

-

Free Basing: Suspend the insoluble salt in DCM. Add 1.1 eq of aqueous NaOH (1M). Shake until the solid dissolves (organic layer).

-

Extraction: Separate the DCM layer (containing the fluorinated amine free base). Dry over Na₂SO₄.

-

Acid Addition: Add 1.0 eq of Methanesulfonic acid (diluted in Et₂O) dropwise to the DCM solution.

-

Precipitation: The Mesylate salt is often more lipophilic and may remain in DCM. Add Et₂O or Hexane to induce crystallization.

Module 3: Troubleshooting Workflow (Visualized)

The following logic gate describes the decision process for stabilizing your fluorinated amine.

Figure 1: Decision tree for diagnosing solubility failures in fluorinated amine salts.

Module 4: Frequently Asked Questions (FAQs)

Q1: My salt "oils out" instead of crystallizing. What is happening? A: This is classic behavior for fluorinated amines. The fluorinated chain acts as a "third phase" that dislikes both the polar solvent and the non-polar antisolvent.

-

Fix: Use High-Shear Cooling . Dissolve in hot TFE/Alcohol, then cool rapidly while stirring vigorously. Alternatively, use sonication during the antisolvent addition to force nucleation over oiling.

Q2: Why does my LC-MS show the mass of the free base, not the salt?

A: In the gas phase (MS), salts dissociate. This is normal. However, if you see the free base peak in NMR (check chemical shift of

Q3: Can I use HFIP for biological assays? A: No. HFIP is cytotoxic and denatures proteins. If you need aqueous solubility for bio-assays, switch the counter-ion to Gluconate or Lactate . These highly hydroxylated counter-ions can "mask" the hydrophobicity of the fluorinated chain in aqueous media.

References

-

Morgenthaler, M. et al. (2007). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem, 2(7), 1100–1115. Link

-

Purser, S. et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. Link

-

Stahl, P. H., & Wermuth, C. G. (Eds.). (2002).[2] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1][3] Link

-

Bégué, J. P., & Bonnet-Delpon, D. (2006). Recent advances (1995–2005) in fluorinated alcohols as solvents for organic reactions. Russian Chemical Reviews, 75(11), 994. Link

-

Gillis, E. P. et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link

Sources

Technical Support Center: Reductive Amination of 3-(3,5-difluorophenyl)propanal

Ticket ID: RA-35DFP-OPT Status: Open Assigned Specialist: Senior Application Scientist Subject: Optimization & Troubleshooting Guide for Fluorinated Phenylpropanal Derivatives

Executive Summary & Molecule Profile

Welcome to the technical support hub for the reductive amination of 3-(3,5-difluorophenyl)propanal . This guide moves beyond standard textbook recipes to address the specific electronic and physical behaviors of fluorinated aliphatic aldehydes in drug discovery workflows.

The Substrate Profile[1]

-

Molecule: 3-(3,5-difluorophenyl)propanal

-

Reactivity Class: Aliphatic Aldehyde (Enolizable).

-

Critical Properties:

-

Electronic Effect: The 3,5-difluoro substitution on the phenyl ring is electron-withdrawing. While the aldehyde is separated by an ethyl linker, the overall lipophilicity (

) is higher than non-fluorinated analogs, impacting solubility in polar protic solvents. -

Stability: As an aliphatic aldehyde, it is prone to oxidation (to carboxylic acid) and aldol condensation if left in basic media for prolonged periods.

-

Reaction Risk: The primary failure mode is over-alkylation (when using primary amines) and direct reduction to the alcohol (3-(3,5-difluorophenyl)propanol).

-

Standard Operating Procedure (The "Golden Route")

For 90% of applications involving this substrate, the Abdel-Magid Protocol (Sodium Triacetoxyborohydride in DCE) is the most robust method. It avoids the toxicity of cyanoborohydride and the harshness of standard borohydride.[1]

Reagent System

| Component | Recommendation | Function |

| Solvent | 1,2-Dichloroethane (DCE) | Excellent solubility for lipophilic fluorinated intermediates; promotes imine formation. Alt: THF. |

| Reductant | NaBH(OAc)₃ (STAB) | Mild hydride donor.[2] Sterically bulky, reducing the rate of direct aldehyde reduction. |

| Stoichiometry | 1.0 : 1.1 : 1.4 | Aldehyde : Amine : Reductant.[3] |

| Additives | Acetic Acid (AcOH) | Optional (1.0 eq).[4] Accelerates imine formation if the amine is weakly basic. |

Step-by-Step Protocol

-

Imine Formation (Equilibrium): Dissolve 3-(3,5-difluorophenyl)propanal (1.0 equiv) and the Amine (1.0–1.2 equiv) in DCE (0.1 M concentration).

-

Tech Note: If the amine is a salt (e.g., HCl salt), add 1.0 equiv of TEA/DIPEA to liberate the free base.

-

-

Reductant Addition: Add NaBH(OAc)₃ (1.4 equiv) in a single portion.

-

Reaction: Stir at room temperature under N₂ for 2–4 hours.

-

Checkpoint: Monitor by LCMS. Look for the disappearance of the aldehyde (M+H not usually visible, look for UV trace) and appearance of the amine (M+H).

-

-

Quench: Add saturated aqueous NaHCO₃. Stir for 15 minutes to quench residual borohydride.

-

Extraction: Extract with DCM. The fluorinated product will partition strongly into the organic phase.

Decision Logic & Workflow

Use the following logic gate to determine the exact modification required for your specific amine partner.

Figure 1: Decision matrix for selecting the optimal reductive amination conditions based on amine sterics and substitution.

Troubleshooting Center (FAQs)

Ticket #1: "I am isolating the alcohol (reduction byproduct) instead of the amine."

Diagnosis: The reducing agent is attacking the aldehyde before the imine has formed. This is common when using NaBH₄ directly or if the imine equilibrium is unfavorable. Solution:

-

Switch to STAB: Sodium triacetoxyborohydride is much less reactive toward aldehydes than imines.

-

Sequential Addition: Do not mix all three components at once. Stir the aldehyde and amine in solvent for 30–60 minutes before adding the reductant.

-

Drying Agents: Add activated 4Å molecular sieves or MgSO₄ during the imine formation step to drive the equilibrium toward the imine by removing water.

Ticket #2: "I see a 'M + Aldehyde mass' impurity (Dialkylation)."

Diagnosis: This occurs with primary amines. The newly formed secondary amine product is more nucleophilic than the starting primary amine and reacts with a second molecule of 3-(3,5-difluorophenyl)propanal. Solution:

-

Invert Stoichiometry: Use an excess of the amine (1.5 to 2.0 equiv) relative to the aldehyde.[5]

-

Stepwise Reduction: Use Method B . Form the imine in MeOH (or DCE) first.[5] Once the aldehyde is consumed (check TLC/NMR), then add NaBH₄. Since no free aldehyde remains, the secondary amine cannot react further.[6]

Ticket #3: "The reaction is stuck; the amine is very hindered."

Diagnosis: Steric bulk prevents the amine from attacking the carbonyl carbon, or the iminium ion is not forming. Solution: Activate the carbonyl with Titanium(IV) Isopropoxide (Ti(OiPr)₄) .[7][8][9]

-

Protocol: Mix Amine (1.1 eq), Aldehyde (1.0 eq), and Ti(OiPr)₄ (1.25 eq) in neat conditions or minimal THF. Stir 1–2 hours (mixture becomes viscous). Dilute with EtOH and add NaBH₄.

-

Mechanism:[2][7][10][11][12] Titanium acts as a Lewis acid and a water scavenger, forcing the formation of the titanium-imine complex, which is easily reduced.[9]

Comparative Data: Reductant Selection

| Feature | NaBH(OAc)₃ (STAB) | NaBH₃CN | NaBH₄ |

| Selectivity | High (Imine > Aldehyde) | High (pH dependent) | Low (Reduces everything) |

| Toxicity | Low (Boric acid byproduct) | High (Cyanide byproduct) | Low |

| Solvent | DCE, THF, Toluene | MeOH, EtOH | MeOH, EtOH |

| Water Tolerance | Low (Decomposes) | High | Moderate |

| Use Case | Standard for 3,5-difluoro propanal | Legacy/Backup method | Only for stepwise/indirect |

Mechanistic Pathway & Control Points

Understanding why the reaction fails is key to fixing it.

Figure 2: Competitive reduction pathways. Success depends on the rate of Imine reduction exceeding the rate of Aldehyde reduction.

References

-

Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[11][13][14] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[5][2][7][11][14][15][16][17][18] Studies on Direct and Indirect Reductive Amination Procedures.[14][18] The Journal of Organic Chemistry, 61(11), 3849–3862. Link

-

Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[7] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[7] The Journal of Organic Chemistry, 55(8), 2552–2554.[7] Link

-

Borch, R. F. , Bernstein, M. D., & Durst, H. D. (1971).[11] The cyanohydridoborate anion as a selective reducing agent.[5][6][7][17] Journal of the American Chemical Society, 93(12), 2897–2904. Link

Sources

- 1. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]

- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 3. rsc.org [rsc.org]

- 4. organic-chemistry.org [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. reddit.com [reddit.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Titanium(IV)isopropoxide reductive amination , Hive Novel Discourse [chemistry.mdma.ch]

- 9. designer-drug.com [designer-drug.com]

- 10. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 12. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 13. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 14. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 15. scribd.com [scribd.com]

- 16. youtube.com [youtube.com]

- 17. chemistry.mdma.ch [chemistry.mdma.ch]

- 18. Reductive amination - Wikipedia [en.wikipedia.org]

Technical Support Center: Chiral HPLC Separation of 3-(3,5-Difluorophenyl)propan-1-amine Enantiomers

Welcome to the technical support center for the enantioselective separation of 3-(3,5-Difluorophenyl)propan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for achieving robust and reproducible chiral separations of this key pharmaceutical intermediate.[1] This document synthesizes established chromatographic principles with field-proven insights to address common challenges encountered during method development and routine analysis.

Introduction to the Challenge

This compound is a crucial building block in medicinal chemistry. The fluorine atoms on the phenyl ring can enhance metabolic stability and binding affinity, making it a valuable component in the synthesis of novel therapeutics.[1] As with most chiral compounds in the pharmaceutical industry, the biological activity often resides in a single enantiomer, while the other may be inactive or cause undesirable side effects.[2] Consequently, the accurate separation and quantification of its enantiomers are critical for development and quality control.

The primary amine functionality of this molecule presents a specific challenge in chiral HPLC: its basicity can lead to strong, non-specific interactions with the silica backbone of many chiral stationary phases (CSPs), resulting in poor peak shape (tailing) and compromised resolution.[3][4] This guide provides a systematic approach to overcoming these challenges.

Recommended Experimental Protocol

This protocol provides a robust starting point for the separation of this compound enantiomers. Optimization will likely be necessary based on your specific instrumentation and purity requirements.

Chiral Stationary Phase (CSP) Selection

The choice of CSP is the most critical factor for successful chiral separation.[5] For primary amines, polysaccharide-based CSPs are a highly effective and versatile option.[3][6]

-

Primary Recommendation: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® AD-H) or Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD-H). These phases have demonstrated broad applicability for the separation of chiral amines.[6][7]

-

Alternative Options: Other polysaccharide derivatives such as Chiralpak® IA, IB, or IC can also be screened, as they offer complementary selectivity.[3] Cyclofructan-based CSPs (e.g., Larihc® CF6-P) have also shown high success rates for primary amine separations, particularly in polar organic mode.[3]

Mobile Phase Composition

Normal Phase (NP) chromatography is typically the preferred mode for this type of compound.

| Parameter | Recommended Starting Conditions | Rationale |

| Primary Solvent | n-Hexane or n-Heptane | Provides the non-polar environment necessary for enantioselective interactions on polysaccharide CSPs.[8] |

| Polar Modifier | Isopropanol (IPA) or Ethanol (EtOH) | Modulates retention time and can influence selectivity. IPA often provides better selectivity than EtOH. |

| Initial Ratio | 90:10 (v/v) n-Hexane:IPA | A standard starting point for screening. Adjust the ratio to optimize retention and resolution. |

| Basic Additive | 0.1% Diethylamine (DEA) or Butylamine | Crucial for good peak shape. The additive minimizes ionic interactions between the basic amine analyte and acidic residual silanols on the CSP surface, preventing peak tailing.[4][9] |

| Flow Rate | 1.0 mL/min | A typical analytical flow rate for standard HPLC columns. |

| Temperature | 25°C (Ambient) | Temperature can affect selectivity; it can be varied (e.g., 15-40°C) as an optimization parameter.[10] |

| Detection | UV at 254 nm or 262 nm | Based on the absorbance of the difluorophenyl group. |

Step-by-Step Workflow

Sources

- 1. This compound|Research Chemical [benchchem.com]

- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 3. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 6. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines [mdpi.com]

- 8. csfarmacie.cz [csfarmacie.cz]

- 9. researchgate.net [researchgate.net]

- 10. chromatographyonline.com [chromatographyonline.com]

Technical Support Center: 3-(3,5-Difluorophenyl)propan-1-amine Synthesis

Reference ID: TS-DPA-2024-01

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary & Molecule Profile

Welcome to the technical support hub for 3-(3,5-Difluorophenyl)propan-1-amine . This guide addresses the specific challenges associated with the workup and isolation of this fluorinated primary amine. Unlike simple alkyl amines, the electron-withdrawing nature of the 3,5-difluorophenyl ring and the lipophilicity of the fluorinated tail create unique phase-separation behaviors that often lead to yield loss during standard protocols.[1]

Target Molecule Data

| Property | Value / Characteristic | Impact on Workup |

| Structure | Primary amine is prone to oxidation and carbamate formation ( | |

| Basicity (Est. pKa) | Slightly less basic than non-fluorinated analog (pKa | |

| Lipophilicity | High (due to di-F substitution) | Excellent solubility in DCM; prone to forming stable emulsions with aluminum salts.[1] |

| Critical Hazard | Corrosive / Skin Sensitizer | Use double-gloving; strictly handle in fume hood. |

Interactive Troubleshooting Guide (FAQs)

Scenario A: "My reaction mixture turned into a solid, gray gel during the quench."

Diagnosis: Aluminum Salt Occlusion.

If you reduced the nitrile or amide precursor using Lithium Aluminum Hydride (

Protocol 1: The Rochelle Salt Rescue (Recommended) This method solubilizes aluminum ions, creating two clear layers.

-

Dilute: Dilute the reaction mixture with diethyl ether (or MTBE) equal to the reaction volume.

-

Prepare: Make a saturated aqueous solution of Sodium Potassium Tartrate (Rochelle Salt).

-

Add: Add the Rochelle solution slowly to the reaction mixture (approx. 20 mL per gram of

used). -

Stir: Crucial Step. Stir vigorously for 1–3 hours. The gray gel will dissipate, leaving a clear aqueous layer and a clear organic layer.

-

Separate: The amine is in the organic layer.[2]

Protocol 2: The Fieser Method (Speed)

Use this only if you have precise control over addition rates. For

-

Add

mL -

Add

mL -

Add

mL -

Add anhydrous

directly to the pot and stir for 15 mins. Filter off the granular white precipitate.

Scenario B: "TLC shows product, but I recovered almost nothing after extraction."

Diagnosis: pH Trapping or Boron Complexation. Two distinct mechanisms cause this failure mode.

Cause 1: Incorrect pH (The "Ammonium" Trap)

The 3,5-difluoro substitution pulls electron density, but the amine remains basic. If your aqueous layer was neutral (

-

Fix: Adjust the aqueous phase to

using

Cause 2: The Borane Bond (If using

-

Fix (The Methanol Metholysis):

-

Quench reaction with

(excess).[1] -

Add concentrated

(carefully) to -

Reflux for 1 hour. This hydrolyzes the

bond. -

Concentrate to dryness (removes volatile trimethyl borate).

-

Basify residue to

and extract with DCM.

-

Scenario C: "The oil was clear, but turned brown and crusty overnight."

Diagnosis: Carbamate Formation / Oxidation.

Primary amines react avidly with atmospheric

-

Fix: Do not store the free base. Convert immediately to the Hydrochloride Salt .

Visual Decision Logic

Figure 1: Workup Strategy Decision Tree

Use this flow to select the correct quenching protocol based on your reducing agent.

Caption: Decision matrix for selecting the optimal quench method. Note that Borane routes require an aggressive acid reflux step to liberate the free amine.

Figure 2: The pH Extraction Physics

Understanding why yield is lost at neutral pH.

Caption: At pH < 9, the molecule is trapped in water.[1] You must drive the equilibrium completely to the right (Free Base) using strong base (pH > 12) to extract into DCM.[1]

Standardized Protocol: Isolation of Hydrochloride Salt

Context: This protocol assumes a completed reduction of 3-(3,5-difluorophenyl)propanenitrile or propanamide.[1]

Reagents:

Step-by-Step:

-

Quench: Cool reaction to

. Add saturated aqueous Rochelle Salt solution dropwise until gas evolution ceases. -

Digestion: Allow mixture to warm to Room Temperature (RT) and stir vigorously for 2 hours. Two clear layers must be visible.

-

Phase Separation: Separate layers. Extract the aqueous layer with DCM (

).-

Checkpoint: Check pH of aqueous layer. If

, add

-

-

Wash: Combine organic layers.[3] Wash with Brine (

).[1] Dry over -

Concentration: Filter and concentrate in vacuo (Rotovap) at

. Do not heat to dryness for prolonged periods. -

Salt Formation:

-

Redissolve the resulting oil in minimal cold

(or EtOAc).[1] -

Add

in ether dropwise with stirring. -

White solid precipitates immediately.

-

Filter, wash with cold ether, and dry under vacuum.

-

References & Authority

-

Seyden-Penne, J. Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH, 1997. (Foundational text on hydride quenching mechanisms).

-

Fieser, L. F., & Fieser, M. Reagents for Organic Synthesis, Vol. 1, Wiley, New York, 1967, p. 581. (Source of the "Fieser" workup stoichiometry).

-

Brown, H. C., & Choi, Y. M. "Selective reductions. 30. Effect of cation and solvent on the reactivity of saline borohydrides." Journal of Organic Chemistry, 1982. (Mechanisms of Borane-Amine complex stability).

-

PubChem. "3-Phenylpropylamine Compound Summary."[4] National Center for Biotechnology Information. (Used for analog pKa and safety data extrapolation).[1]

-

Organic Syntheses. "Reduction of Nitriles to Amines: General Procedures." Org.[5] Synth. Coll. Vol. various. (Standard protocols for nitrile reduction).[1]

Sources

- 1. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 4. 3-Phenylpropan-1-imine | C9H11N | CID 3551168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Validation & Comparative

Comparative Analysis of Solvation Effects on the 1H NMR Spectroscopy of 3-(3,5-Difluorophenyl)propan-1-amine

Executive Summary & Strategic Context

In the landscape of fragment-based drug discovery, 3-(3,5-Difluorophenyl)propan-1-amine (CAS: 1334460-72-8) serves as a critical fluorinated building block. The incorporation of the 3,5-difluorophenyl moiety is a deliberate medicinal chemistry strategy to modulate metabolic stability (blocking P450 oxidation sites) and lipophilicity without altering steric bulk significantly.

However, the characterization of this molecule presents two distinct analytical challenges:

-

The "Fluorine Ghosting" Effect: Strong

couplings complicate the aromatic region, often mistaken for impurities by inexperienced analysts. -

The Amine Exchange: The primary amine (

) protons are notoriously elusive in standard chloroform-d (

This guide provides a comparative technical analysis of analyzing this molecule in Chloroform-d (

Structural Logic & Spectral Prediction

Before analyzing the spectrum, we must deconstruct the spin systems. The molecule consists of two distinct domains that behave differently under magnetic resonance.

A. The Aromatic Domain (Spin System A)

The 3,5-difluoro substitution pattern creates a symmetric but highly coupled system.

-

Proton H4 (Position 4): Located strictly between two Fluorine atoms. It experiences two equivalent ortho couplings to

. -

Protons H2/H6 (Positions 2 & 6): Chemically equivalent (due to symmetry). Located between the alkyl chain and a Fluorine atom.

B. The Aliphatic Domain (Spin System B)

A classic propyl linker connecting the ring to the amine.

-

-methylene (

-

-methylene (

- -methylene (Middle): Shielded, appearing as a quintet.

C. The Coupling Logic (The "Fingerprint")

The most diagnostic feature of this molecule is the splitting of H4 .

Figure 1: Coupling tree demonstrating the origin of the diagnostic 'Triplet of Triplets' for the aromatic proton at position 4.

Comparative Analysis: Solvent Selection

The choice of solvent fundamentally alters the appearance of the spectrum. Below is a direct comparison of performance.

Scenario A: Chloroform-d ( )

-

Status: Standard Screening Solvent.

-

Behavior: The amine protons (

) undergo rapid chemical exchange. -

Observation: The

signal appears as a broad, low-intensity hump (often around 1.2–1.5 ppm) or vanishes entirely. -

Risk: Integration of the aliphatic region may be accurate, but the lack of a distinct

peak prevents confirmation of the salt vs. free-base form.

Scenario B: DMSO- (Recommended)

-

Status: Structural Confirmation Solvent.

-

Behavior: DMSO is a hydrogen-bond acceptor. It forms a complex with the

protons, slowing down the exchange rate. -

Observation: The

signal sharpens and shifts downfield (often distinct around 1.5–2.5 ppm, or higher if protonated). -

Benefit: Allows for full integration (2H) of the amine, confirming the molecule is intact.

Data Comparison Table

| Feature | Analysis | ||

| Solvent Residual | 7.26 ppm (s) | 2.50 ppm (quint) | DMSO overlaps with benzylic region; requires care. |

| Water Residual | ~1.56 ppm | ~3.33 ppm | Water in DMSO can obscure |

| Amine ( | Broad/Invisible (1.1–1.5 ppm) | Visible/Broad Singlet (>2.0 ppm) | DMSO wins for N-H detection. |

| Aromatic H4 | ~6.6 ppm (tt) | ~6.9 ppm (tt) | Slight downfield shift in DMSO due to polarity. |

| Aromatic H2/H6 | ~6.7 ppm (m) | ~7.0 ppm (m) | Distinct multiplets maintained. |

| ~2.72 ppm (t) | ~2.55 ppm (t) | Often obscured by DMSO solvent peak (2.50). | |

| ~2.60 ppm (t) | ~2.65 ppm (t) | Clear. |

The Self-Validating Experimental Protocol